REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[C:12]([CH2:13]O)=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:3][CH2:2]1.S(Cl)([Cl:17])=O>ClCCl>[Cl-:17].[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[C:12]([CH2:13][Cl:17])=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=NC=CC=C1CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvents were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved
|
Type
|
CONCENTRATION
|
Details
|
concentrated repeatedly in dichloromethane
|
Type
|
CUSTOM
|
Details
|
to remove excess of thionyl chloride
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=NC=CC=C1CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |